molecular formula C12H18N4 B2812044 2-(4-Cyclobutylpiperazin-1-yl)pyrazine CAS No. 2034608-27-8

2-(4-Cyclobutylpiperazin-1-yl)pyrazine

Cat. No.: B2812044
CAS No.: 2034608-27-8
M. Wt: 218.304
InChI Key: OTQPRZBRNNGFTO-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)pyrazine (CAS: 2024986-49-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₇ClN₄ and a molecular weight of 252.74 g/mol . Structurally, it features a pyrazine ring substituted with a piperazine moiety bearing a cyclobutyl group at the 4-position. This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery due to the pharmacological versatility of pyrazine and piperazine derivatives .

Properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-11(3-1)15-6-8-16(9-7-15)12-10-13-4-5-14-12/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPRZBRNNGFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, ring-opening reactions of aziridines with N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be used as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)pyrazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure—pyrazine fused with a piperazine group—is shared with several analogues, but substituents modulate pharmacological and physicochemical properties. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(4-Cyclobutylpiperazin-1-yl)pyrazine C₁₂H₁₇ClN₄ 252.74 Cyclobutylpiperazine, pyrazine
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine C₁₈H₂₁N₅O 323.40 Ethoxyphenyl, pyrazolo-pyrazine ring
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride C₉H₁₇Cl₃N₄ 287.62 Piperazinylmethyl, trihydrochloride

Key Observations :

  • The trihydrochloride salt in the third analogue improves aqueous solubility, a property absent in the neutral target compound .
  • Ethoxyphenyl and pyrazolo rings (as in the second analogue) extend aromaticity, which may influence π-π stacking interactions in biological targets .

Pharmacological Activities

Piperazine-pyrazine hybrids are explored for diverse therapeutic applications:

Anticancer Activity
  • Imidazo[1,2-a]pyrazines (e.g., compounds 3a and 4a) inhibit kinases by forming hydrogen bonds with hinge-region residues (e.g., Cys106, Gly28) . The target compound’s cyclobutyl group may similarly stabilize hydrophobic interactions in kinase binding pockets.
Antimicrobial Activity
  • Oxadiazole-pyrazine analogues exhibit moderate antifungal activity against Aspergillus niger (MIC ~200 µg/mL), comparable to griseofulvin . The target compound’s chlorine atom may enhance bioavailability or target affinity.

Physicochemical Properties

Property This compound 2-(4-Ethoxyphenyl)-pyrazolo-pyrazine 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride
Molecular Weight 252.74 323.40 287.62
Solubility Low (neutral form) Moderate (lipophilic substituents) High (hydrochloride salt)
LogP (Predicted) ~2.5 (chlorine increases hydrophobicity) ~3.0 (ethoxy group) ~1.8 (ionized form)

Key Insights :

  • The chlorine atom in the target compound may enhance membrane permeability but reduce aqueous solubility compared to hydrochlorides .
  • Ethoxyphenyl groups increase lipophilicity, favoring blood-brain barrier penetration .

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